3-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted with a piperidinyl group linked to a pyrimidin-2-yloxy moiety. The pyrimidine ring is further modified with a 1-methyl-1H-pyrazol-4-yl substituent, while the pyrrolidinone nitrogen is bonded to a 2,2,2-trifluoroethyl group. The trifluoroethyl group may enhance metabolic stability and lipophilicity, common strategies in drug design to improve pharmacokinetics .
Properties
IUPAC Name |
3-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N6O2/c1-26-11-14(10-25-26)13-8-23-18(24-9-13)30-15-2-5-27(6-3-15)16-4-7-28(17(16)29)12-19(20,21)22/h8-11,15-16H,2-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFHAIPUPUHHTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C4CCN(C4=O)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one has garnered attention in the pharmaceutical field due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its complex structure which includes a pyrrolidinone core, a piperidine moiety, and a trifluoroethyl group. Its molecular formula is with a molecular weight of approximately 594.7 g/mol. The structural representation can be summarized as follows:
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 594.7 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Dihydrofolate Reductase (DHFR) : Similar compounds have shown significant inhibitory effects on DHFR, an enzyme critical for DNA synthesis and cell proliferation. By inhibiting this enzyme, the compound may reduce the viability of rapidly dividing cells such as cancer cells .
- Tyrosine Kinase Inhibition : The presence of the pyrazole and pyrimidine moieties suggests potential activity against tyrosine kinases. These enzymes play vital roles in signaling pathways that regulate cell division and survival .
- Modulation of Glycine Transporters : Related structures have been explored for their ability to inhibit glycine transporters (GlyT), which are implicated in various neurological disorders .
Biological Activity and Therapeutic Implications
Research has indicated several therapeutic implications for this compound:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit potent anticancer properties by inducing apoptosis in cancer cell lines. For example, derivatives have shown IC50 values in the low micromolar range against various cancer types .
- Neuroprotective Effects : Some studies have hinted at neuroprotective properties due to modulation of neurotransmitter systems via glycine transporter inhibition .
Case Studies
Recent research has highlighted specific case studies that demonstrate the efficacy of similar compounds:
- In Vitro Studies : A study reported that a related compound inhibited cell proliferation in A549 human lung cancer cells with an IC50 value of 9 μM, leading to cell cycle arrest and senescence .
- Animal Models : In vivo studies using murine models showed that similar compounds significantly reduced tumor growth rates when administered alongside conventional chemotherapy agents .
Scientific Research Applications
Enzyme Inhibition
The compound's piperidine and pyrimidine moieties suggest possible inhibition of various enzymes involved in metabolic pathways. Studies have demonstrated that similar compounds can act as inhibitors of glycine transporters (GlyT), which are implicated in several neurological disorders . The design of such inhibitors typically involves optimizing binding affinity through structural modifications.
Case Studies and Research Findings
The biological activity of this compound can be attributed to its ability to interact with specific receptors or enzymes within the body. The presence of the pyrazole ring is notable for its role in modulating biological pathways. For example, pyrazole derivatives have been associated with anti-inflammatory and analgesic effects, showcasing their versatility in drug design .
Future Directions and Research Opportunities
Given the structural complexity and potential therapeutic applications of 3-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one, future research could explore:
- In Vivo Studies : To evaluate the pharmacodynamics and pharmacokinetics of the compound.
- Target Identification : To elucidate specific biological targets and mechanisms of action.
- Structure-Activity Relationship (SAR) Studies : To optimize the compound for better efficacy and reduced side effects.
Chemical Reactions Analysis
Hydrolysis of the Pyrrolidin-2-one Ring
The lactam ring in the pyrrolidin-2-one moiety undergoes hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis : The lactam ring opens to form a carboxylic acid derivative. In structurally related compounds (e.g., spiro[indole-3,4'-piperidine] derivatives), acidic conditions (HCl, H₂O, 80°C) yield γ-aminobutyric acid analogs .
-
Basic Hydrolysis : Treatment with NaOH generates a carboxylate salt, as observed in pyrido[2,3-d]pyrimidin-4-one derivatives .
The trifluoroethyl group enhances electron-withdrawing effects, stabilizing the intermediate during hydrolysis .
Substitution at the Pyrimidine-2-yloxy Position
The pyrimidin-2-yloxy group attached to piperidine participates in nucleophilic aromatic substitution (SNAr). Key findings:
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Ether Cleavage : Under mild acidic conditions (e.g., HBr/AcOH), the ether bond breaks, releasing pyrimidin-2-ol and forming a piperidin-4-ol intermediate .
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Functionalization : The oxygen atom serves as a leaving group in palladium-catalyzed cross-coupling reactions. For example, Suzuki coupling with arylboronic acids replaces the oxygen with aromatic substituents .
Table 1: Reactivity of Pyrimidin-2-yloxy Derivatives
| Reaction Type | Conditions | Product | Ref. |
|---|---|---|---|
| SNAr (Ether Cleavage) | HBr/AcOH, 60°C, 6h | Piperidin-4-ol + Pyrimidin-2-ol | |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 4-Arylpiperidine derivatives |
Functionalization of the 1-Methylpyrazol-4-yl Group
The pyrazole ring undergoes electrophilic substitution, primarily at the C3 and C5 positions:
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at C3, as seen in pyrazolo[3,4-d]pyrimidine analogs .
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Halogenation : N-Bromosuccinimide (NBS) in DMF selectively brominates C5 .
The methyl group at N1 directs electrophiles to the less hindered positions .
Oxidation and Reduction of the Piperidine Ring
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Oxidation : Treatment with mCPBA forms N-oxide derivatives, as demonstrated in pyridine N-oxide syntheses .
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Reduction : Hydrogenation (H₂, Pd/C) saturates the piperidine ring, converting it to a fully reduced cyclohexane derivative.
Trifluoroethyl Group Reactivity
The 2,2,2-trifluoroethyl substituent exhibits unique behavior:
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Stability : Resists hydrolysis under physiological conditions due to strong C–F bonds .
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Radical Reactions : Participates in trifluoromethylation under UV light, enabling late-stage functionalization .
Enzymatic Interactions
In vitro studies of related compounds reveal:
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Kinase Inhibition : The pyrimidine core binds to ATP pockets in kinases (e.g., PfPK6, IC₅₀ = 181 nM) .
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Metabolic Oxidation : CYP450 enzymes oxidize the piperidine ring to form hydroxylated metabolites .
Table 2: Enzymatic Activity of Structural Analogs
| Compound | Target Kinase | IC₅₀ (nM) | Ref. |
|---|---|---|---|
| IKK16 | PfPK6 | 412 ± 54 | |
| 8a | PfPK6 | 181 ± 4 | |
| 9b | PfGSK3 | 695 ± 88 |
Synthetic Modifications
Key synthetic routes for derivatives include:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Features
The compound shares structural motifs with several classes of bioactive molecules, including:
Pyridopyrimidinone Derivatives (e.g., 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones, ): These compounds often target kinases or epigenetic regulators. Unlike the target compound, they lack the pyrrolidinone core but retain the pyrimidine-piperidine linkage.
Piperazine/Piperidine-Based Inhibitors (e.g., 2-(4-ethylpiperazinyl) derivatives, ):
- Similar nitrogen-rich scaffolds are common in CNS-targeting drugs.
- The trifluoroethyl group in the target compound may confer greater metabolic resistance compared to ethyl or methyl substituents in analogues .
Pyrazole-Containing Compounds (e.g., EP 1 808 168 B1 derivatives, ):
- Substituted pyrazoles are frequently used to modulate selectivity in kinase inhibitors.
- The 1-methylpyrazole in the target compound may reduce off-target interactions compared to bulkier aryl groups in analogues .
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural analogues.
Bioactivity and Selectivity
- Target Affinity : Pyrimidine-piperidine derivatives (e.g., ) often exhibit nM-range IC50 values against kinases like PI3K or CDK. The trifluoroethyl group in the target compound may enhance binding to hydrophobic pockets .
- Selectivity: The pyrrolidinone core could reduce off-target effects compared to simpler piperidine derivatives (). Computational similarity analysis (Tanimoto coefficient >0.7) suggests overlap with HDAC inhibitors like SAHA, but structural differences likely redirect activity toward kinase targets .
Q & A
Q. Key Reaction Conditions Table
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Pyrazole activation | POCl₃, DMF, 0–60°C | 60–75% | |
| Piperidine coupling | NaH, DMF, 80°C | 45–65% | |
| Final alkylation | K₂CO₃, DMF, RT | 50–70% |
Advanced: How can researchers optimize regioselectivity during pyrazole substitution to avoid undesired isomers?
Methodological Answer:
Regioselectivity in pyrazole functionalization (e.g., at N1 vs. C4) is influenced by:
- Base Choice : Strong bases (NaH) favor N-alkylation, while weaker bases (K₂CO₃) promote C-substitution .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for C4 substitution .
- Protecting Groups : Temporary protection of the pyrazole nitrogen with trityl groups can direct reactivity to specific positions .
For example, highlights that 5-(1-methyl-1H-pyrazol-4-yl) derivatives require careful control of base strength to avoid competing N-methylation side reactions .
Basic: What analytical techniques are most effective for characterizing this compound’s structure?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., trifluoroethyl group: δ ~3.5 ppm for CH₂CF₃; pyrimidine protons: δ 8.5–9.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C₂₁H₂₂F₃N₆O₂ requires [M+H]⁺ = 453.1652) .
- X-ray Crystallography : Resolves stereochemistry of the piperidine-pyrrolidinone junction (e.g., axial vs. equatorial oxygen orientation) .
Advanced: How should researchers resolve contradictions in solubility data for this compound across different studies?
Methodological Answer:
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from:
- Polymorphism : Recrystallization solvents (e.g., EtOH vs. DMF/EtOH mixtures) can produce different crystal forms with varying solubility .
- pH-Dependent Solubility : The pyrrolidinone’s lactam group (pKa ~3.5) increases solubility in acidic media .
Validation Protocol :
Perform differential scanning calorimetry (DSC) to detect polymorphs.
Use equilibrium solubility assays (shake-flask method) at controlled pH (1.2–7.4) .
Basic: What are common purification challenges for intermediates in this compound’s synthesis?
Methodological Answer:
- Piperidine-Pyrimidine Adducts : High polarity necessitates reverse-phase chromatography (C18, MeOH/H₂O) .
- Trifluoroethyl Byproducts : Volatile trifluoroethyl halides require careful drying under reduced pressure .
- Metal Residues : Pd or Cu catalysts (from coupling reactions) are removed via chelating resins (e.g., SiliaBond® Thiol) .
Advanced: How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?
Methodological Answer:
- Docking Studies : Use software (AutoDock Vina) to model the pyrimidine-piperidine motif binding to ATP pockets .
- MD Simulations : Assess stability of the trifluoroethyl group in hydrophobic binding sites (e.g., 20 ns simulations in GROMACS) .
- QSAR Analysis : Correlate substituent electronegativity (e.g., CF₃) with inhibitory activity .
Basic: What safety precautions are required when handling intermediates containing trifluoroethyl groups?
Methodological Answer:
- Ventilation : Trifluoroethyl halides release toxic HF upon decomposition; use fume hoods .
- PPE : Nitrile gloves and safety goggles are mandatory .
- First Aid : For skin contact, wash with 10% NaHCO₃ solution to neutralize acidic byproducts .
Advanced: How does the trifluoroethyl group influence metabolic stability in pharmacokinetic studies?
Methodological Answer:
- Metabolic Resistance : The CF₃ group reduces oxidative metabolism by CYP450 enzymes, prolonging half-life .
- In Vivo Validation : Radiolabeled (¹⁴C) compound tracking in rodent plasma identifies stable metabolites .
Basic: What solvents are optimal for reactivity in the final coupling step?
Methodological Answer:
- Polar Aprotic Solvents : DMF or DMSO enhance nucleophilicity of the piperidine nitrogen .
- Temperature : Reactions at 60–80°C improve kinetics without degrading the pyrrolidinone ring .
Advanced: How can researchers validate stereochemical integrity at the pyrrolidinone-piperidine junction?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak® AD-H column (hexane/IPA) to separate enantiomers .
- NOE NMR : Irradiate the piperidine proton to confirm spatial proximity to the pyrrolidinone carbonyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
